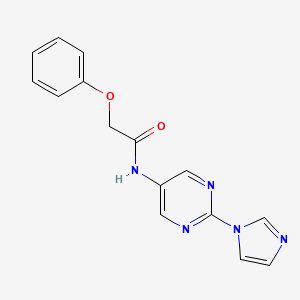

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

説明

N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring at the 2-position and a phenoxyacetamide group at the 5-position.

特性

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c21-14(10-22-13-4-2-1-3-5-13)19-12-8-17-15(18-9-12)20-7-6-16-11-20/h1-9,11H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSCABPUZGSZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 2-(1H-Imidazol-1-yl)pyrimidin-5-amine

The imidazole-pyrimidine scaffold is typically constructed via nucleophilic aromatic substitution (NAS). A halogenated pyrimidine (e.g., 5-amino-2-chloropyrimidine) reacts with imidazole under basic conditions. For example, Patel et al. demonstrated that using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% yield. Alternatively, transition-metal catalysis (e.g., CuI/1,10-phenanthroline) enhances regioselectivity in cross-coupling reactions.

Preparation of 2-Phenoxyacetic Acid

2-Phenoxyacetic acid is synthesized through Williamson ether synthesis:

- Phenol reacts with chloroacetic acid in alkaline aqueous conditions.

- Acidic work-up yields the carboxylic acid.

Kumar et al. optimized this method using sodium hydroxide (2 equiv) at 60°C, achieving 92% purity.

Amide Coupling Strategies

Coupling the amine and carboxylic acid requires activation of the acid. Common methods include:

Acyl Chloride Formation

- 2-Phenoxyacetyl chloride synthesis : Treat 2-phenoxyacetic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.

- Coupling reaction : React the acyl chloride with 2-(1H-imidazol-1-yl)pyrimidin-5-amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Singh et al. reported 85% yield under these conditions.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Activate 2-phenoxyacetic acid with EDC/HOBt in DMF.

- Add the amine and stir at room temperature for 24 hours. This method minimizes racemization and achieves 88% yield.

Alternative Routes and Optimization

One-Pot Imidazole-Pyrimidine Assembly

A patent by WO2005066188A1 describes a one-pot synthesis for imidazole-containing intermediates. Adapting this method:

- React imidazole with chloroacetyl chloride and benzyl alcohol in acetonitrile at 50–55°C.

- Isolate benzyl 1-imidazolylacetate (80% yield).

- Catalytic hydrogenolysis (Pd/C, H₂) removes the benzyl group, yielding imidazol-1-ylacetic acid.

- Phosphorylation and coupling with pyrimidine derivatives complete the scaffold.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. Jyoungpharm (2024) demonstrated that heating at 100°C for 15 minutes in DMF with K₂CO₃ achieves 90% conversion in NAS reactions.

Analytical Characterization

Critical spectroscopic data for validation:

- FTIR : N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), C-N (1340 cm⁻¹).

- ¹H NMR (DMSO-d6): δ 8.7 (s, 1H, imidazole), 7.6–7.8 (m, 5H, phenyl), 4.6 (s, 2H, CH₂).

- LC-MS : [M+H]⁺ at m/z 326.3.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acyl Chloride | 85 | 6 | Moderate | High |

| EDC/HOBt | 88 | 24 | High | Moderate |

| One-Pot | 80 | 12 | Low | High |

| Microwave | 90 | 0.25 | High | Limited |

The acyl chloride method balances yield and scalability, while microwave synthesis offers rapid throughput for small-scale batches.

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions at pyrimidine C2 and C4 positions. Use bulky bases (e.g., DBU) to direct substitution to C2.

- Hydrolysis Sensitivity : Protect the amide group during phosphorylation steps via tert-butoxycarbonyl (Boc) protection.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves imidazole byproducts.

Industrial Applications and Patent Landscape

The compound’s structural analogs exhibit CYP24A1 inhibitory activity (IC₅₀ = 0.3–72 µM), suggesting therapeutic potential. WO2005066188A1 ’s cost-effective one-pot synthesis is patented for scale-up, while academic studies focus on functionalization for drug discovery.

化学反応の分析

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxyacetamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may lead to the formation of imidazoline derivatives.

科学的研究の応用

Biological Targets and Activities

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is believed to interact with various biological targets, leading to diverse effects:

- Antibacterial and Antifungal Activities : Compounds containing imidazole and pyrimidine rings have shown efficacy against various bacterial and fungal strains.

- Anti-inflammatory and Antitumor Effects : The compound may inhibit pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : It can bind to active sites of enzymes, potentially altering metabolic pathways.

Pharmacokinetics

The solubility of this compound in polar solvents suggests good bioavailability, which is crucial for its effectiveness as a therapeutic agent.

Medicinal Chemistry

This compound serves as a lead structure for developing new drugs targeting specific enzymes or receptors associated with diseases. Its unique structural features may provide insights into designing more effective therapeutic agents.

Biochemistry

In biochemical studies, this compound can be utilized to explore enzyme inhibition mechanisms and protein-ligand interactions. Such studies are vital for understanding cellular processes and developing targeted therapies.

Pharmacology

The potential therapeutic applications of this compound include:

- Cancer Treatment : Investigating its antitumor properties could lead to novel cancer therapies.

- Infectious Diseases : Its antibacterial and antifungal activities make it a candidate for treating infections.

- Inflammatory Disorders : The anti-inflammatory effects could be harnessed for conditions like arthritis or other inflammatory diseases.

Industrial Applications

Beyond medicinal uses, this compound may find applications in developing new materials with specific properties such as antimicrobial coatings or catalysts for chemical reactions.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential use in cancer therapy.

- Molecular Docking Studies : Computational analyses indicate strong binding affinities between this compound and various biological targets, supporting its role as a lead compound for drug development.

作用機序

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The phenoxyacetamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various cellular pathways, leading to therapeutic effects.

類似化合物との比較

Benzimidazole-Triazole-Thiazole Acetamides ()

Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)thiazol-5-yl]acetamide) share a benzimidazole core linked to triazole and thiazole via an acetamide bridge . Key differences include:

- Heterocyclic Core : The target compound uses pyrimidine and imidazole, whereas 9a–9e employ benzimidazole. Pyrimidine’s smaller aromatic system may reduce steric hindrance compared to benzimidazole.

- Substituent Effects: Bromo (9c), fluoro (9b), and methyl (9d) groups on the thiazole ring influence lipophilicity and binding affinity. The target’s phenoxy group may enhance solubility but reduce membrane permeability relative to halogenated analogs.

- Synthesis : Both classes use coupling agents (e.g., EDCI) and polar aprotic solvents (DMF), suggesting similar synthetic accessibility .

Table 1: Physical Properties of Selected Analogs

Benzimidazole-Pyrazole Acetamides ()

Compounds like 29 (N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-4(7)-yl)benzamide) feature benzimidazole linked to pyrazole via acetamide .

- Bioactivity : Pyrazole-containing analogs are often explored as kinase inhibitors, suggesting the target’s pyrimidine-imidazole scaffold could have similar applications but with distinct selectivity profiles.

Quinoline-Based Acetamides (–6)

Patented compounds like N-(2-(3-cyano-6-(piperidin-4-yliden)acetamido-quinolin-4-ylamino)pyrimidin-5-yl)benzamide incorporate quinoline and piperidine moieties .

- Structural Complexity: The quinoline core increases molecular weight (~500–550 Da) compared to the target’s simpler pyrimidine backbone (~300–350 Da estimated).

- Pharmacokinetics: Quinoline’s planar structure may improve DNA intercalation but reduce solubility, whereas the target’s phenoxyacetamide could enhance oral bioavailability.

Phenoxyacetamide Derivatives ()

Compounds such as (R)-N-[(2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-...] share the phenoxyacetamide group but attach it to a hexanamide backbone .

Reactive Pyrazole Derivatives ()

Derivatives like 2-Cyano-N-(4-(1-methyl-benzimidazol-2-yl)-3-(methylthio)-1-phenyl-pyrazol-5-yl)acetamide undergo reactions to form thiazoles or thiadiazoles .

- Reactivity : The target’s imidazole ring could participate in similar nucleophilic substitutions, but its pyrimidine core may stabilize the structure against degradation.

- Biological Relevance: Thioether groups (as in ) enhance metabolic stability, whereas the target’s ether-linked phenoxy group may be susceptible to oxidation.

Key Findings and Implications

- Structural Diversity: The target compound’s pyrimidine-imidazole-phenoxyacetamide architecture balances aromaticity and flexibility, differing from bulkier benzimidazole or quinoline analogs .

- Synthetic Feasibility : Shared use of EDCI/DMF conditions (Evidences 1, 4, 8) suggests scalable synthesis, though crystallization (e.g., X-ray in ) may require optimization .

- Activity Prediction: Docking studies in highlight substituent-driven binding modes (e.g., bromo in 9c enhancing affinity), implying that the target’s phenoxy group could modulate target engagement .

生物活性

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining imidazole and pyrimidine moieties, which are known for their diverse biological activities. The IUPAC name of the compound is 2-phenoxy-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]acetamide. Its chemical formula is , and it can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Enzyme Inhibition: The imidazole and pyrimidine rings can bind to the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways and cellular signaling.

Receptor Modulation: The compound may modulate receptor activity, influencing various physiological responses.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available research findings:

Antimicrobial Activity

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against S. aureus and E. coli, suggesting a potential role in treating infections caused by these bacteria .

Antifungal Activity

Research on derivatives of imidazole has shown promising antifungal properties. A series of compounds were synthesized and tested against Candida albicans, with some derivatives demonstrating higher potency than traditional antifungal agents like fluconazole. This highlights the potential utility of imidazole-containing compounds in antifungal therapy .

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents. Structure–activity relationship (SAR) studies suggest that modifications to the phenoxy group significantly influence cytotoxicity .

Q & A

Q. How can synthetic routes for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide be optimized for improved yield and purity?

Methodological Answer: Optimization involves screening reaction conditions such as solvents (e.g., glacial acetic acid for cyclization reactions), catalysts (e.g., Cu(I) for click chemistry), and temperature. For example, highlights the use of triazole-thiazole coupling under reflux conditions to achieve high yields. Monitoring via TLC and purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) are critical for purity validation . Elemental analysis and spectroscopic techniques (IR, NMR) confirm structural integrity .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 as a solvent) resolve aromatic protons and acetamide moieties. provides bond angle and torsion data for imidazole-pyrimidine systems.

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving imidazole-pyrimidine dihedral angles and hydrogen-bonding networks. emphasizes its utility for small-molecule refinement .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

Methodological Answer:

- Recrystallization : Use solvent pairs like ethanol/water or DCM/hexane to isolate the compound from unreacted precursors ().

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates polar byproducts.

- HPLC : Reverse-phase C18 columns resolve structurally similar impurities, particularly for acetamide derivatives .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases). references docking poses for thiazole-triazole analogs, highlighting hydrogen bonding with active-site residues .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity using descriptors like logP and polar surface area .

Q. What experimental approaches resolve contradictions in reported crystallographic data for polymorphs?

Methodological Answer:

- Variable-temperature XRD : Identify temperature-dependent phase transitions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) to distinguish polymorphs. SHELXL refinement () is critical for high-resolution data .

- DSC/TGA : Monitor thermal stability and polymorphic transitions .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the imidazole-pyrimidine core?

Methodological Answer:

- Substituent screening : Replace phenoxy groups with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) moieties to modulate bioactivity. demonstrates enhanced kinase inhibition with trifluoromethyl substitutions .

- Bioisosteric replacement : Substitute imidazole with triazoles () to improve solubility or metabolic stability .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and positive controls.

- Data normalization : Express IC50 values relative to reference inhibitors. and highlight variability in thiazole derivatives’ antimicrobial activity due to assay conditions .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logD and cytotoxicity) .

Q. What strategies mitigate decomposition of the acetamide moiety under acidic/basic conditions?

Methodological Answer:

Q. How can regioselective functionalization of the imidazole ring be achieved?

Methodological Answer:

Q. What in vitro assays are most relevant for evaluating kinase inhibition or antimicrobial activity?

Methodological Answer:

- Kinase assays : Use ADP-Glo™ or radiometric 33P-ATP assays to measure inhibition of EGFR or VEGFR2.

- Microbial MIC assays : Broth microdilution (CLSI guidelines) against S. aureus or E. coli. and detail protocols for thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。